![molecular formula C9H10ClN3 B13660291 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and an isopropyl group at the 2nd position further defines its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process .
化学反応の分析
Types of Reactions
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of 6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in various biological effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with molecular targets like tubulin and CDK2 (cyclin-dependent kinase 2) highlights its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine and isopropyl groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrazolopyridine system.
Uniqueness
6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom and isopropyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry and drug development .
特性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC名 |
6-chloro-2-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-5-7-3-4-8(10)11-9(7)12-13/h3-6H,1-2H3 |
InChIキー |
GXGWIGLEXULKNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C2C=CC(=NC2=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


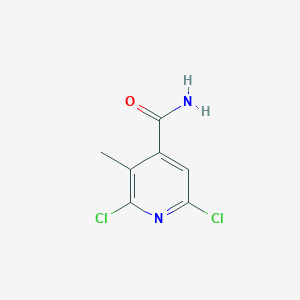
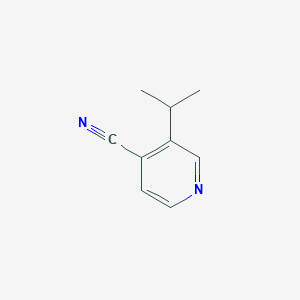
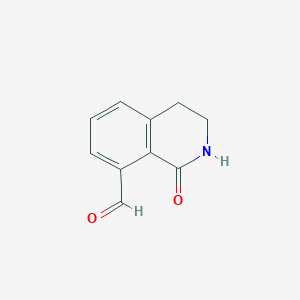
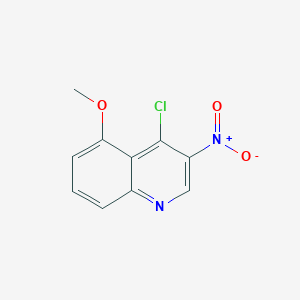
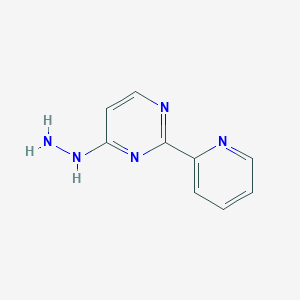
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)
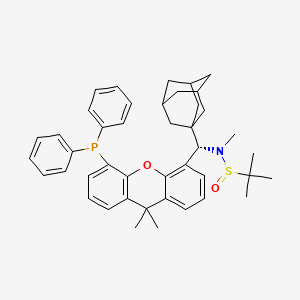

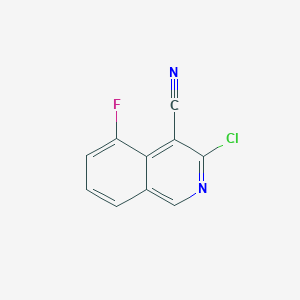

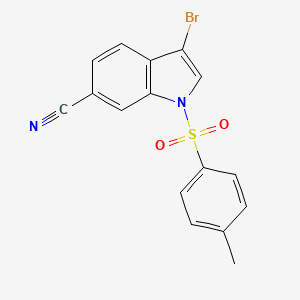
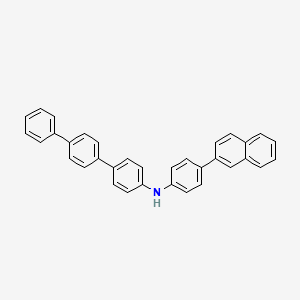
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
